Antiviral Potency Against SARS-CoV-2: Z-LVG-CHN2 vs. Broad-Spectrum Antivirals
Z-LVG-CHN2 demonstrates potent inhibition of SARS-CoV-2 replication with an EC50 of 190 nM (0.19 μM) . This potency is notable when compared to the clinically investigated protease inhibitor GC-376, which showed an EC50 of ~350 nM in similar cellular assays, indicating that Z-LVG-CHN2 is nearly twice as potent in this specific context [1]. This differentiation is crucial for selecting a tool compound for COVID-19 research.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 190 nM |
| Comparator Or Baseline | GC-376, EC50 ≈ 350 nM |
| Quantified Difference | Z-LVG-CHN2 is approximately 1.84x more potent than GC-376. |
| Conditions | SARS-CoV-2 replication assay in Vero E6 cells. |
Why This Matters
Higher potency means less compound is required to achieve a biological effect, which reduces potential off-target cytotoxicity and lowers the cost per experiment.
- [1] Ma, C., et al. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. *Cell Research*, 30(8), 678-692. View Source
